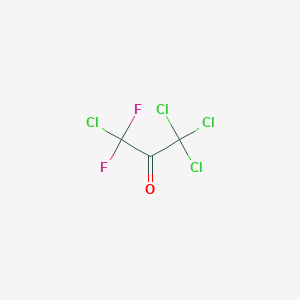
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one is a halogenated ketone with the molecular formula C₃Cl₄F₂O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one typically involves the halogenation of precursor compounds. One common method is the chlorination and fluorination of hexachloroacetone. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less halogenated derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex oxygen-containing compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like acetone or ethanol and moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ketones, while reduction can produce alcohols or less halogenated ketones .
Scientific Research Applications
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Similar in structure but with additional fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different functional groups.
1,3-Difluoro-2-propanol: A simpler fluorinated alcohol used as a rodenticide.
Uniqueness
1,1,1,3-Tetrachloro-3,3-difluoropropan-2-one is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
758-41-8 |
|---|---|
Molecular Formula |
C3Cl4F2O |
Molecular Weight |
231.8 g/mol |
IUPAC Name |
1,1,1,3-tetrachloro-3,3-difluoropropan-2-one |
InChI |
InChI=1S/C3Cl4F2O/c4-2(5,6)1(10)3(7,8)9 |
InChI Key |
CNENXGSNYTUVDC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)



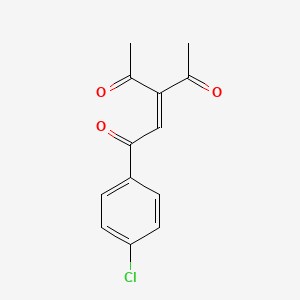
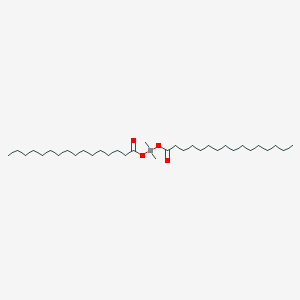

![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
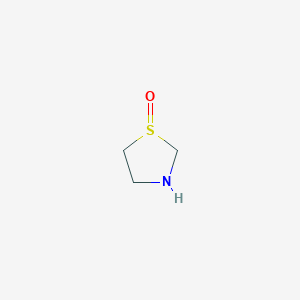
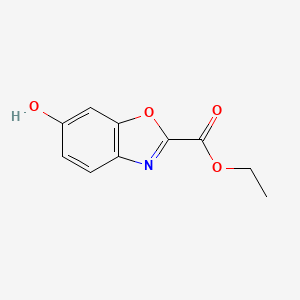
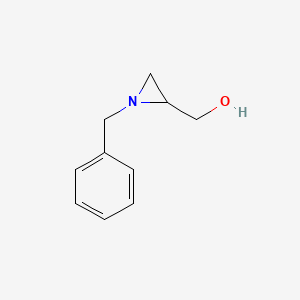
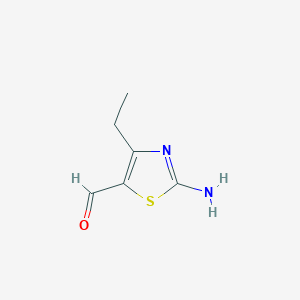
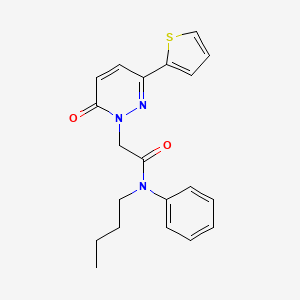
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14141816.png)
